Cas no 18894-99-0 (4-iodothiophene-3-carbonitrile)

4-iodothiophene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-iodothiophene-3-carbonitrile
- EN300-19585186
- 18894-99-0
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- Inchi: 1S/C5H2INS/c6-5-3-8-2-4(5)1-7/h2-3H
- InChI Key: QZUQKKCVNSIRTF-UHFFFAOYSA-N
- SMILES: IC1=CSC=C1C#N
Computed Properties
- Exact Mass: 234.89527g/mol
- Monoisotopic Mass: 234.89527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52Ų
- XLogP3: 2
4-iodothiophene-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028DTQ-1g |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 1g |
$1139.00 | 2024-06-17 | |
Aaron | AR028E22-250mg |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 250mg |
$618.00 | 2025-02-16 | |
1PlusChem | 1P028DTQ-250mg |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 250mg |
$595.00 | 2024-06-17 | |
1PlusChem | 1P028DTQ-2.5g |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 2.5g |
$2172.00 | 2024-06-17 | |
1PlusChem | 1P028DTQ-5g |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 5g |
$3183.00 | 2024-06-17 | |
Enamine | EN300-19585186-2.5g |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 2.5g |
$1707.0 | 2023-09-17 | |
Enamine | EN300-19585186-10.0g |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 10g |
$3746.0 | 2023-05-26 | |
Enamine | EN300-19585186-1.0g |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 1g |
$871.0 | 2023-05-26 | |
Enamine | EN300-19585186-0.05g |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 0.05g |
$202.0 | 2023-09-17 | |
Enamine | EN300-19585186-0.1g |
4-iodothiophene-3-carbonitrile |
18894-99-0 | 95% | 0.1g |
$301.0 | 2023-09-17 |
4-iodothiophene-3-carbonitrile Related Literature
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on 4-iodothiophene-3-carbonitrile
Introduction to 4-iodothiophene-3-carbonitrile (CAS No. 18894-99-0)
4-iodothiophene-3-carbonitrile, with the chemical formula C₆H₃IN₂S, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse applications in medicinal chemistry, materials science, and agrochemicals. The presence of both an iodine substituent and a nitrile group on the thiophene ring imparts unique reactivity, making it a valuable building block for constructing more complex molecular architectures.
The CAS no. 18894-99-0 uniquely identifies this compound in scientific literature and industrial databases, underscoring its importance in synthetic chemistry. Its molecular structure combines the electron-withdrawing nature of the nitrile group with the electrophilic character of the iodine atom, facilitating various chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and cyclizations. These properties have made 4-iodothiophene-3-carbonitrile a preferred choice for researchers aiming to develop novel bioactive molecules.
In recent years, advancements in synthetic methodologies have expanded the utility of 4-iodothiophene-3-carbonitrile in drug discovery. For instance, its incorporation into thieno[3,2-b]pyridine scaffolds has been explored as a strategy to enhance binding affinity in kinase inhibitors. A notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-iodothiophene-3-carbonitrile exhibit potent activity against tyrosine kinases, which are implicated in various cancers. The study highlighted the role of the iodine atom in mediating efficient palladium-catalyzed cross-coupling reactions, thereby enabling the rapid construction of structurally diverse libraries.
The pharmaceutical industry has also leveraged 4-iodothiophene-3-carbonitrile in the development of antiviral and antibacterial agents. Researchers have reported its use as a precursor in synthesizing thiophene-based protease inhibitors, which are crucial for treating viral infections such as HIV and hepatitis C. The nitrile group serves as a handle for further functionalization, allowing chemists to introduce additional pharmacophores that enhance target specificity and metabolic stability. Additionally, the iodine substituent enables halogen-metal exchange reactions, which are pivotal for generating organometallic intermediates used in Suzuki-Miyaura couplings.
Beyond pharmaceutical applications, 4-iodothiophene-3-carbonitrile has found relevance in materials science. Its ability to act as a monomer or intermediate in polymer synthesis has been investigated for developing conductive and luminescent materials. For example, thiophene-based polymers are widely used in organic electronics due to their excellent charge transport properties. By incorporating 4-iodothiophene-3-carbonitrile into these polymers, scientists can fine-tune their electronic characteristics for applications in light-emitting diodes (LEDs), solar cells, and flexible displays.
The synthesis of 4-iodothiophene-3-carbonitrile typically involves multi-step processes starting from commercially available thiophene derivatives. One common approach involves halogenation followed by nucleophilic substitution with cyanide sources. Recent improvements in catalytic systems have enabled greener and more efficient synthetic routes, reducing waste generation and energy consumption. For instance, photoredox catalysis has been employed to achieve selective functionalization at the 3-position of the thiophene ring without affecting other reactive sites.
The role of computational chemistry in optimizing synthetic pathways for 4-iodothiophene-3-carbonitrile cannot be overstated. Molecular modeling techniques have helped predict reaction outcomes and identify optimal conditions for maximizing yield and minimizing side products. These insights are particularly valuable when dealing with complex reaction mechanisms involving multiple intermediates and transition states. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce trial-and-error experimentation.
In conclusion,4-iodothiophene-3-carbonitrile (CAS no. 18894-99-0) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for medicinal chemists seeking to design novel therapeutics while offering opportunities for innovation in materials science. As research continues to uncover new synthetic strategies and applications,4-iodothiophene-3-carbonitrile is poised to remain at the forefront of chemical research.
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